REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[CH:9]1>C(O)=O.[Zn]>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1
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Name
|
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC=1NC(CSC1C1C=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)=O
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Name
|
|
Quantity
|
14 mL
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Type
|
solvent
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
1 g
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Type
|
catalyst
|
Smiles
|
[Zn]
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (30 ml)
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Type
|
EXTRACTION
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Details
|
The precipitates were extracted with chloroform (although the solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate and chloroform
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (particles average porous diameter 60A, Fluorescent substance Zn2SiO4 /Mn), 20×20 cm, t=1 mm, chloroform/methanol=20/1]
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(CSC1C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 3.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |